Boc-allo-Ile-OH
Overview
Description
“Boc-allo-Ile-OH” is a building block used for the preparation of substituted isoindolines as DPP8/9 inhibitors . It has a molecular formula of C11H21NO4 and a molecular weight of 231.29 .
Synthesis Analysis
The synthesis of “Boc-allo-Ile-OH” involves Boc solid-phase peptide synthesis . It is also used in the total synthesis of teixobactin, a promising first-in-class drug candidate for clinical development .Molecular Structure Analysis
The molecular structure of “Boc-allo-Ile-OH” is represented by the SMILES stringCCC@HC@HO)NC(=O)OC(C)(C)C
and the standard InChI InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
. Chemical Reactions Analysis
“Boc-allo-Ile-OH” is involved in Boc solid-phase peptide synthesis . The Boc protection mechanism involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group .Physical And Chemical Properties Analysis
“Boc-allo-Ile-OH” has a melting point of 60-64 °C . Its density and boiling point are not specified in the available resources.Scientific Research Applications
Peptide Enolates Modification : Boc-protected tripeptides, including derivatives with Boc-allo-Ile-OH, have been prepared for C-alkylation of glycine residues in peptides. This research demonstrates the potential for backbone modification of peptides through Li enolates, allowing for the production of peptide derivatives with various side chains from a given precursor (Bossler & Seebach, 1994).
Synthesis of Tritium-labeled Peptides : Boc-allo-Ile-OH has been used in the synthesis of tritium-labeled peptides, illustrating its role in the field of radiochemistry and its potential applications in biological and medical research (Shevchenko et al., 2010).
Bioactive Peptide Synthesis : In the synthesis of neo-endorphins and dynorphins, derivatives of Boc-allo-Ile-OH have been used, indicating its utility in creating biologically active peptides with increased resistance to degradation by enzymes (Izdebski et al., 2007).
Development of Photocatalysts : The research on 2D/2D Bi2O2CO3/Bi4O5Br2 (BOC/BOB) heterostructure, a Z-scheme photocatalyst, highlights its enhanced photocatalytic activity for NOx removal. While not directly related to Boc-allo-Ile-OH, it demonstrates the broader applications of BOC in environmental science (Zhu et al., 2019).
Biosensors-on-Chip Technology : The development of biosensors-on-chip (BoC) systems, while not directly related to Boc-allo-Ile-OH, shows the application of BOC technology in diagnostics and biomedical research, emphasizing the interdisciplinary nature of BOC applications (Chircov et al., 2020).
properties
IUPAC Name |
(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426322 | |
Record name | Boc-allo-Ile-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-allo-Ile-OH | |
CAS RN |
35264-07-4 | |
Record name | Boc-allo-Ile-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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